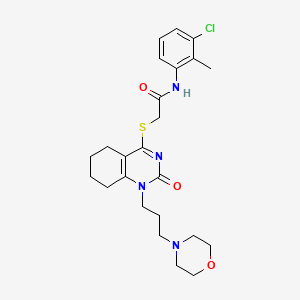
N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H31ClN4O3S and its molecular weight is 491.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects based on available research findings.
Compound Structure and Properties
The molecular formula of this compound is C24H31ClN4O3S, with a molecular weight of approximately 491.0 g/mol. The compound features a chloro-substituted aromatic ring and a thioacetamide moiety, which contribute to its chemical reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to achieve high yields and purity. The synthetic routes often include the formation of the morpholine-containing hexahydroquinazoline structure through cyclization reactions followed by functional group modifications to introduce the thioacetamide moiety.
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, based on its structural features and related compounds, several potential activities can be hypothesized:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The presence of the chloro substituent may enhance interaction with microbial targets.
- Anticancer Potential : The hexahydroquinazoline framework is known for its anticancer properties in other derivatives. This suggests that N-(3-chloro-2-methylphenyl)-2-thioacetamide may also exhibit similar effects.
- CNS Activity : The morpholine ring is often associated with central nervous system (CNS) activity in other pharmacological agents. This compound may have implications for neurological disorders .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-thioacetamide | Structure | Chloro-substituted aromatic ring | Antimicrobial |
| 4-Oxoquinazoline derivatives | Structure | Fused heterocyclic structure | Anticancer |
| N-cyclohexyl-2-thioacetamide | Structure | Contains cyclohexane ring | CNS activity |
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O3S/c1-17-19(25)7-4-8-20(17)26-22(30)16-33-23-18-6-2-3-9-21(18)29(24(31)27-23)11-5-10-28-12-14-32-15-13-28/h4,7-8H,2-3,5-6,9-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUITKYENWSJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














